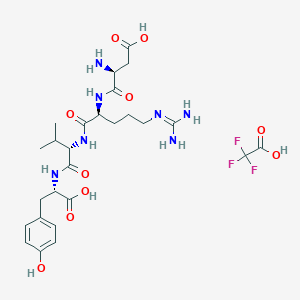

Angiotensin II (1-4), human (TFA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Angiotensina II (1-4), humana (TFA): es un péptido endógeno producido a partir de la angiotensina I por la acción de la enzima convertidora de angiotensina. Este compuesto desempeña un papel crucial en la regulación de la presión arterial y el equilibrio de líquidos en el cuerpo. Se une al receptor tipo 1 de angiotensina II, estimulando los receptores acoplados a proteínas G en las células musculares lisas vasculares y aumentando los niveles de calcio intracelular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La angiotensina II (1-4), humana (TFA) se sintetiza mediante síntesis de péptidos en fase sólida. Este método implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. La síntesis normalmente emplea química Fmoc (9-fluorenilmetilcarbonilo), donde el grupo Fmoc protege el grupo amino de los aminoácidos durante las reacciones de acoplamiento .

Métodos de producción industrial

En entornos industriales, la producción de Angiotensina II (1-4), humana (TFA) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para agilizar el proceso, asegurando alta pureza y rendimiento. El producto final se purifica mediante cromatografía líquida de alta resolución y se caracteriza mediante espectrometría de masas y análisis de aminoácidos .

Análisis De Reacciones Químicas

Tipos de reacciones

La angiotensina II (1-4), humana (TFA) se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir en el residuo de metionina, lo que lleva a la formación de metionina sulfoxido.

Reducción: Los enlaces disulfuro dentro del péptido pueden reducirse a tioles libres.

Sustitución: Los residuos de aminoácidos pueden sustituirse para crear análogos con diferentes actividades biológicas.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol o tris(2-carboxietil)fosfina.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen péptidos oxidados, péptidos reducidos y análogos sustituidos con actividades biológicas modificadas .

Aplicaciones Científicas De Investigación

La angiotensina II (1-4), humana (TFA) tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Investigada por su papel en las vías de señalización celular y sus efectos en varios tipos de células.

Medicina: Explorada por sus posibles aplicaciones terapéuticas en el tratamiento de la hipertensión, la insuficiencia cardíaca y otras enfermedades cardiovasculares.

Industria: Utilizada en el desarrollo de ensayos de diagnóstico y como estándar en técnicas analíticas .

Mecanismo De Acción

El mecanismo de acción de la Angiotensina II (1-4), humana (TFA) implica la unión al receptor tipo 1 de angiotensina II en las células musculares lisas vasculares. Esta unión estimula los receptores acoplados a proteínas G, lo que lleva a un aumento de los niveles de calcio intracelular. Los niveles elevados de calcio dan como resultado la fosforilación de la miosina, causando la contracción del músculo liso y la vasoconstricción. Además, la angiotensina II actúa sobre el intercambiador de sodio/hidrógeno en los túbulos proximales del riñón, promoviendo la reabsorción de sodio y aumentando la presión arterial .

Comparación Con Compuestos Similares

Compuestos similares

Angiotensina I: El precursor de la angiotensina II, convertida por la enzima convertidora de angiotensina.

Angiotensina III: Otro péptido activo en el sistema renina-angiotensina, con efectos similares pero menos potentes.

Angiotensina IV: Un péptido con actividades biológicas distintas, que incluyen efectos sobre la memoria y el aprendizaje

Singularidad

La angiotensina II (1-4), humana (TFA) es única debido a su alta potencia como vasoconstrictor y su papel crítico en la regulación de la presión arterial y el equilibrio de líquidos. Su capacidad para unirse específicamente al receptor tipo 1 de angiotensina II y estimular los receptores acoplados a proteínas G la diferencia de otros péptidos en el sistema renina-angiotensina .

Propiedades

Fórmula molecular |

C26H38F3N7O10 |

|---|---|

Peso molecular |

665.6 g/mol |

Nombre IUPAC |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C24H37N7O8.C2HF3O2/c1-12(2)19(22(37)30-17(23(38)39)10-13-5-7-14(32)8-6-13)31-21(36)16(4-3-9-28-24(26)27)29-20(35)15(25)11-18(33)34;3-2(4,5)1(6)7/h5-8,12,15-17,19,32H,3-4,9-11,25H2,1-2H3,(H,29,35)(H,30,37)(H,31,36)(H,33,34)(H,38,39)(H4,26,27,28);(H,6,7)/t15-,16-,17-,19-;/m0./s1 |

Clave InChI |

LRSXTYFHKOMKCN-GITUPYCJSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)

![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)

![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)

![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)